molecular formula C21H13Br4ClN2O3 B13730920 Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride CAS No. 208511-49-3

Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride

Cat. No.: B13730920
CAS No.: 208511-49-3
M. Wt: 696.4 g/mol
InChI Key: GMCVSEFMPYGLOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride typically involves multi-step organic reactionsThe final step involves esterification to form the methyl benzoate derivative .

Industrial Production Methods

standard organic synthesis techniques, including controlled bromination and esterification reactions, are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent dye due to its xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imino groups play a crucial role in its reactivity and binding affinity. It can interact with cellular proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

208511-49-3

Molecular Formula

C21H13Br4ClN2O3

Molecular Weight

696.4 g/mol

IUPAC Name

methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride

InChI

InChI=1S/C21H12Br4N2O3.ClH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H

InChI Key

GMCVSEFMPYGLOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=N)C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.Cl

Origin of Product

United States

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